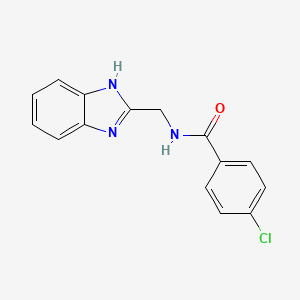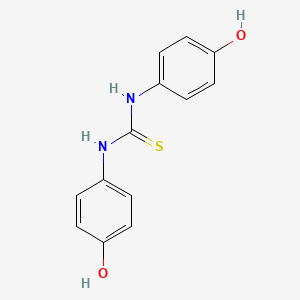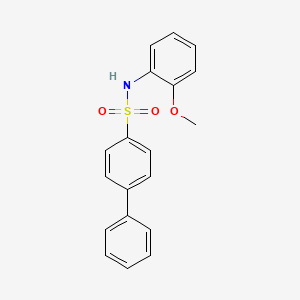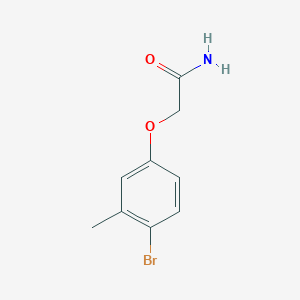
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their significant pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide is a derivative of benzimidazole . Benzimidazole derivatives are known to have a broad range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects . The primary targets of these compounds are often proteins or enzymes that play crucial roles in the biological pathways of organisms .
Mode of Action
The mode of action of benzimidazole derivatives is often through the inhibition of key enzymes or proteins. For instance, some benzimidazole derivatives work by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This can lead to cell death, making these compounds effective against various types of cells, including cancer cells and microbial cells .
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives depend on their specific targets. For example, if the target is a key enzyme in a metabolic pathway, the inhibition of this enzyme can disrupt the entire pathway, leading to a variety of downstream effects . These effects can include the disruption of cell division, as mentioned above, or the inhibition of other cellular processes, depending on the specific target and pathway involved .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . For instance, some benzimidazole derivatives are well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted . These properties can significantly impact the bioavailability of the compound and its effectiveness as a drug .
Result of Action
The result of the action of benzimidazole derivatives can include a variety of molecular and cellular effects, depending on their specific targets and mode of action . These effects can include the inhibition of cell division, the induction of cell death, or the disruption of other cellular processes . These effects can make benzimidazole derivatives effective against a variety of diseases, including infections, cancers, and parasitic diseases .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, some benzimidazole derivatives may be more effective or stable in acidic environments, while others may be more effective or stable in neutral or alkaline environments . Understanding these factors can be important for optimizing the use of these compounds as drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide typically involves the condensation of 2-chloromethylbenzimidazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: In biological research, this compound is studied for its antimicrobial and antiviral properties. It has shown promising activity against various bacterial and viral strains, making it a potential candidate for the development of new antibiotics and antiviral drugs .
Medicine: The compound’s anticancer properties are of significant interest in medicinal chemistry. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential use as an anticancer agent .
Industry: In the industrial sector, this compound is used in the formulation of fungicides and pesticides. Its ability to inhibit the growth of fungi and pests makes it valuable in agriculture .
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)benzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide
Comparison: N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which enhances its antimicrobial and anticancer properties compared to other similar compounds. The substitution of different functional groups on the benzimidazole ring can significantly alter the compound’s biological activity and chemical reactivity .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECGJVBSOUGXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine](/img/structure/B5854330.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ETHYL 5-CARBAMOYL-2-[2-(2-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5854344.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)

![N-ethyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE](/img/structure/B5854392.png)

![10-amino-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
